molecular formula C15H18ClNO B1335017 Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride CAS No. 61035-94-7

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride

Cat. No.: B1335017
CAS No.: 61035-94-7
M. Wt: 263.76 g/mol
InChI Key: FCBYDPSZQUJJPW-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a substituted phenethylamine derivative characterized by a benzene ring with an ethanamine (CH₂CH₂NH₂) side chain. The 2-position of the benzene ring is substituted with a phenylmethoxy (OCH₂C₆H₅) group, and the compound is stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted phenethylamine, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBYDPSZQUJJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209919
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-94-7
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the compound's significant antibacterial activity against various multidrug-resistant bacterial strains. The interactions of benzeneethanamine with key bacterial proteins suggest a promising avenue for drug development.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) values of benzeneethanamine against various bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.25
Salmonella typhi0.39
Escherichia coli0.20

These results indicate potent antibacterial properties, making it a candidate for further development as an antibacterial agent .

Therapeutic Applications

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has potential therapeutic applications beyond its antibacterial properties.

Treatment of Acute Renal Failure

Research has indicated that this compound may be effective in treating acute renal failure in both human and non-human subjects. Administering an effective amount of the compound could potentially improve renal function .

Pharmacological Research

The compound's ability to interact with biological targets makes it a subject of interest in pharmacological research. Its derivatives are being explored for their potential roles in treating various conditions related to bacterial infections and other diseases.

Summary of Findings

The applications of this compound span several domains within scientific research:

  • Antibacterial Activity : Effective against multidrug-resistant strains through specific protein interactions.
  • Therapeutic Potential : Possible applications in treating acute renal failure and other medical conditions.
  • Research Applications : Valuable for further studies on drug development and pharmacological effects.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride with structurally analogous phenethylamine derivatives, emphasizing molecular features, substituent positions, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural/Functional Notes
This compound (Target) C₁₅H₁₈ClNO₂* ~279.45† 2-OCH₂C₆H₅ (phenylmethoxy) High lipophilicity due to bulky benzyloxy group; potential metabolic stability compared to methoxy
Phenethylamine hydrochloride C₈H₁₂ClN 157.64 None Baseline compound; rapid absorption but short half-life due to minimal substitution
4-Methoxyphenethylamine hydrochloride C₉H₁₄ClNO 195.67 4-OCH₃ (methoxy) Enhanced lipophilicity vs. unsubstituted analog; possible serotonin receptor modulation
3-Methylphenethylamine hydrochloride C₉H₁₄ClN 171.67 3-CH₃ (methyl) Steric effects alter receptor binding; moderate metabolic stability
3,4-Methylenedioxyphenethylamine hydrochloride C₉H₁₀ClNO₂ 215.64 3,4-OCH₂O- (methylenedioxy) Known psychoactive analog (e.g., MDMA-like activity); high CNS penetration
Benzeneethanamine, 3-methoxy-4-(phenylmethoxy)-, hydrochloride C₁₆H₁₈ClNO₃ 307.77 3-OCH₃, 4-OCH₂C₆H₅ (methoxy and phenylmethoxy) Dual substituents increase steric hindrance; potential dual receptor interactions
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride C₁₆H₁₉ClNO 277.79 4-OCH₂C₆H₅ (phenylmethoxy), N-CH₃ (methylamine) N-methylation may reduce first-pass metabolism; benzyloxy enhances lipophilicity

*Calculated based on structural composition; †Estimated value.

Structural and Functional Implications

Substituent Position and Lipophilicity

  • This may prolong its biological half-life.
  • Benzyloxy vs. Methoxy : The benzyloxy group (OCH₂C₆H₅) in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (OCH₃, logP ~1.0–1.5), enhancing blood-brain barrier penetration but possibly slowing renal excretion .

Pharmacological Considerations

  • Receptor Binding : Phenethylamines with 3,4-substituents (e.g., 3,4-methylenedioxy in ) often exhibit affinity for serotonin (5-HT) receptors. The target compound’s 2-substitution may shift selectivity toward adrenergic or dopaminergic receptors, as seen in ortho-substituted analogs .
  • Metabolic Stability : Benzyloxy groups are resistant to cytochrome P450-mediated O-demethylation, a common metabolic pathway for methoxy-substituted phenethylamines. This could reduce first-pass metabolism in the liver .

Comparative Toxicity

  • While toxicity data are absent, structural analogs with bulky substituents (e.g., benzyloxy) may exhibit lower acute toxicity due to slower absorption rates. However, prolonged exposure risks (e.g., hepatotoxicity) could arise from cumulative metabolic byproducts .

Biological Activity

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, also known under various nomenclatures in scientific literature, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10_{10}H15_{15}ClN
  • Molecular Weight : 185.69 g/mol
  • CAS Number : Specific identifiers may vary based on derivatives.

The biological activity of benzeneethanamine derivatives often involves interaction with neurotransmitter systems. Specifically, compounds like benzeneethanamine can act as:

  • Monoamine Reuptake Inhibitors : Affecting serotonin and norepinephrine levels in the synaptic cleft.
  • Agonists of Serotonin Receptors : Particularly the 5-HT2A receptor, which has been implicated in various neuropsychiatric conditions .

Antimicrobial Activity

Recent studies have indicated that benzeneethanamine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains, with MIC values ranging from 0.089 to 0.39 mg/mL against Staphylococcus aureus and Salmonella typhi .
  • Mechanism of Action : The interaction with penicillin-binding proteins (PBPs) suggests a potential mechanism for its antibacterial effects.

Anticonvulsant Properties

Research has demonstrated that certain benzeneethanamine derivatives possess anticonvulsant properties:

  • ED50 Values : In animal models, some derivatives exhibited ED50 values between 13-21 mg/kg, indicating potent anticonvulsant activity compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .
  • Case Studies : A documented case of intoxication involving a derivative (25B-NBOMe) highlighted its potent effects on the central nervous system, leading to seizures and requiring advanced toxicological analysis for detection .

Case Studies

  • Intoxication Case Study :
    • A 19-year-old male presented with seizures after using a substance identified as 25B-NBOMe. Toxicological analysis confirmed the presence of benzeneethanamine derivatives in serum and urine samples .
    • This case underscores the need for further research into the safety profiles of these compounds.
  • Antimicrobial Efficacy :
    • A study on bacterial endophytes associated with Kalanchoe blossfeldiana found that benzeneethanamine demonstrated favorable interactions with bacterial proteins, suggesting its potential as a lead compound in drug development against multidrug-resistant bacteria .

Table 1: Biological Activity Summary of Benzeneethanamine Derivatives

Activity TypeTested Strain/ModelMIC/ED50 ValueReference
AntimicrobialStaphylococcus aureus0.089 - 0.39 mg/mL
AnticonvulsantAnimal Models13 - 21 mg/kg
NeurotoxicityHuman Intoxication CaseNot quantified

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